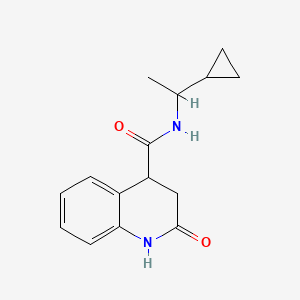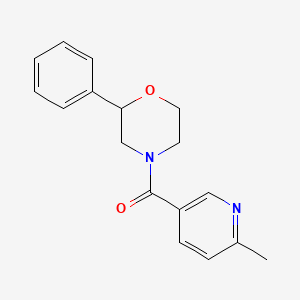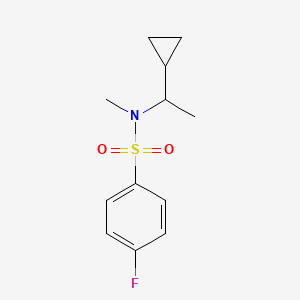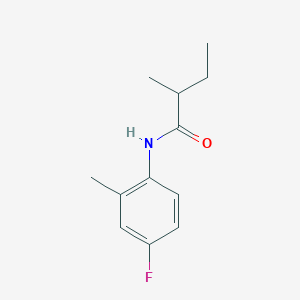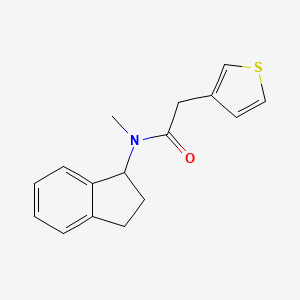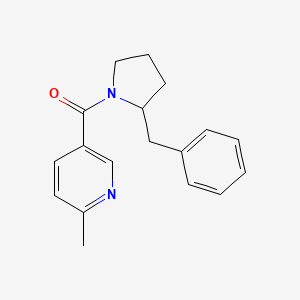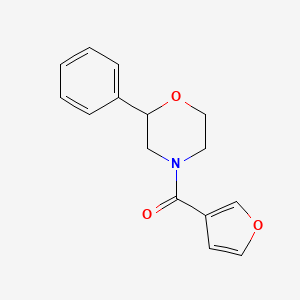
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as FM2, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to interact with specific proteins or enzymes within cells. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to bind to the voltage-gated potassium channel, Kv1.3, which is involved in the regulation of T-cell activation. This binding leads to the inhibition of Kv1.3, which in turn reduces T-cell activation.
Biochemical and Physiological Effects
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit Kv1.3, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Furan-3-yl-(2-phenylmorpholin-4-yl)methanone in lab experiments is its fluorescent properties, which allow for easy visualization of labeled structures. Additionally, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to be relatively non-toxic and stable, making it a safe and reliable tool for research. However, one limitation of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is its specificity for certain proteins or enzymes, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on Furan-3-yl-(2-phenylmorpholin-4-yl)methanone. One area of interest is the development of new fluorescent probes based on the structure of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone, which may have improved properties for specific applications. Additionally, further study of the mechanism of action of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone may lead to the development of new drugs for the treatment of diseases such as autoimmune disorders and cancer. Finally, continued research on the biochemical and physiological effects of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone may lead to a better understanding of its potential applications in a variety of fields.
Synthesemethoden
The synthesis of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone involves a multistep process that includes the reaction of 2-phenylmorpholine with furan-3-carboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields Furan-3-yl-(2-phenylmorpholin-4-yl)methanone as a white crystalline solid with a melting point of 152-154°C.
Wissenschaftliche Forschungsanwendungen
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to have a variety of applications in scientific research. One of its primary uses is as a fluorescent probe for imaging cellular structures. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone can be used to label specific proteins or organelles, allowing researchers to visualize their location and movement within cells. Additionally, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been used as a tool for studying the function of ion channels, which are important in a variety of physiological processes.
Eigenschaften
IUPAC Name |
furan-3-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(13-6-8-18-11-13)16-7-9-19-14(10-16)12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQTUVWKLPZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=COC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


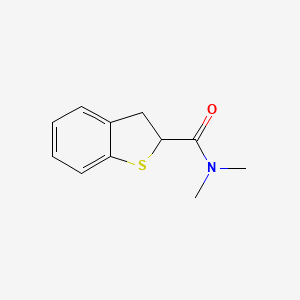

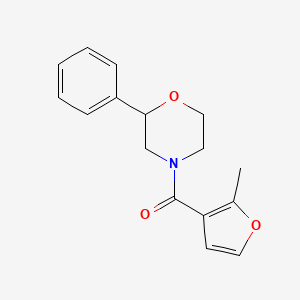

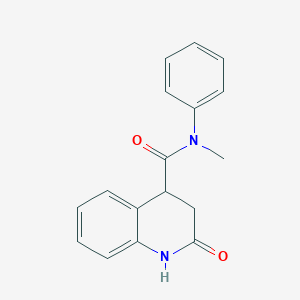
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
